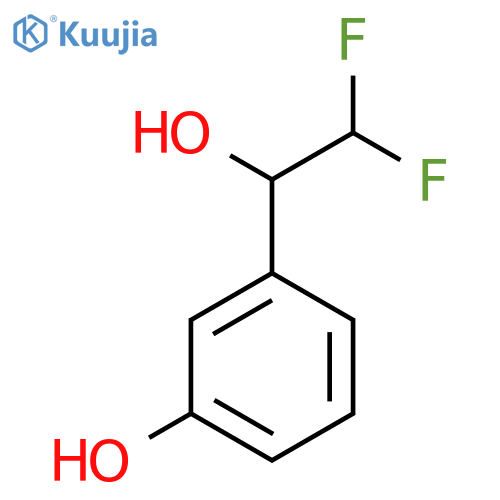Cas no 1503572-02-8 (3-(2,2-difluoro-1-hydroxyethyl)phenol)

1503572-02-8 structure
商品名:3-(2,2-difluoro-1-hydroxyethyl)phenol
3-(2,2-difluoro-1-hydroxyethyl)phenol 化学的及び物理的性質
名前と識別子
-
- 3-(2,2-difluoro-1-hydroxyethyl)phenol
- EN300-1929753
- 1503572-02-8
- AKOS019172435
-
- インチ: 1S/C8H8F2O2/c9-8(10)7(12)5-2-1-3-6(11)4-5/h1-4,7-8,11-12H
- InChIKey: PULXTJKJHNJKMW-UHFFFAOYSA-N
- ほほえんだ: FC(C(C1C=CC=C(C=1)O)O)F
計算された属性
- せいみつぶんしりょう: 174.04923582g/mol
- どういたいしつりょう: 174.04923582g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 141
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 40.5Ų
- 疎水性パラメータ計算基準値(XlogP): 1
3-(2,2-difluoro-1-hydroxyethyl)phenol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1929753-0.25g |
3-(2,2-difluoro-1-hydroxyethyl)phenol |
1503572-02-8 | 0.25g |
$1170.0 | 2023-09-17 | ||
| Enamine | EN300-1929753-0.5g |
3-(2,2-difluoro-1-hydroxyethyl)phenol |
1503572-02-8 | 0.5g |
$1221.0 | 2023-09-17 | ||
| Enamine | EN300-1929753-1g |
3-(2,2-difluoro-1-hydroxyethyl)phenol |
1503572-02-8 | 1g |
$1272.0 | 2023-09-17 | ||
| Enamine | EN300-1929753-5g |
3-(2,2-difluoro-1-hydroxyethyl)phenol |
1503572-02-8 | 5g |
$3687.0 | 2023-09-17 | ||
| Enamine | EN300-1929753-2.5g |
3-(2,2-difluoro-1-hydroxyethyl)phenol |
1503572-02-8 | 2.5g |
$2492.0 | 2023-09-17 | ||
| Enamine | EN300-1929753-1.0g |
3-(2,2-difluoro-1-hydroxyethyl)phenol |
1503572-02-8 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-1929753-0.1g |
3-(2,2-difluoro-1-hydroxyethyl)phenol |
1503572-02-8 | 0.1g |
$1119.0 | 2023-09-17 | ||
| Enamine | EN300-1929753-0.05g |
3-(2,2-difluoro-1-hydroxyethyl)phenol |
1503572-02-8 | 0.05g |
$1068.0 | 2023-09-17 | ||
| Enamine | EN300-1929753-10g |
3-(2,2-difluoro-1-hydroxyethyl)phenol |
1503572-02-8 | 10g |
$5467.0 | 2023-09-17 |
3-(2,2-difluoro-1-hydroxyethyl)phenol 関連文献
-
Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873
-
Yuan Chen,Xue-Rui Wei,Ru Sun,Yu-Jie Xu Anal. Methods, 2019,11, 3523-3531
-
David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407
-
Anna Maroń,Katarzyna Czerwińska,Barbara Machura,Luis Raposo,Catarina Roma-Rodrigues,Alexandra R. Fernandes,Jan G. Małecki,Agata Szlapa-Kula,Slawomir Kula,Stanisław Krompiec Dalton Trans., 2018,47, 6444-6463
-
Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344
1503572-02-8 (3-(2,2-difluoro-1-hydroxyethyl)phenol) 関連製品
- 2229286-46-6(3-(3-chloroprop-1-en-2-yl)-2-(trifluoromethyl)pyridine)
- 2228980-52-5(1,1,1-trifluoro-3-(5-nitrofuran-2-yl)propan-2-one)
- 2138423-71-7(4-Amino-1-[1-(cyclopentanesulfonyl)azetidin-3-yl]pyrrolidin-2-one)
- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)
- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)
- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)
- 7668-87-3(N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine)
- 64869-63-2((1S,3R)-3-methylcyclohexan-1-amine)
- 2309474-13-1((4-Cyano-1,1-dioxothian-4-yl)methanesulfonamide)
- 1804850-80-3(4-(Aminomethyl)-3-(difluoromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)
推奨される供給者
Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
